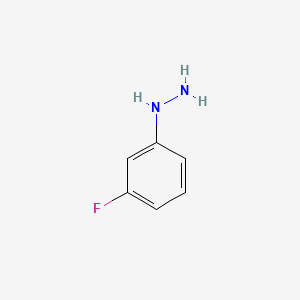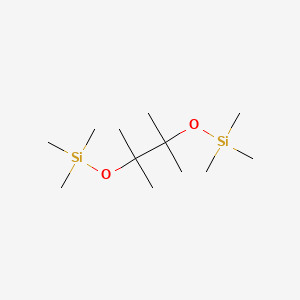
Glycyl-D-asparagine
Vue d'ensemble
Description
Glycyl-D-asparagine is a dipeptide composed of glycine and D-asparagine. It has the molecular formula C6H11N3O4 and a molecular weight of 189.17 g/mol
Applications De Recherche Scientifique
Glycyl-D-asparagine has several applications in scientific research:
Mécanisme D'action
Target of Action
Glycyl-D-asparagine is a dipeptide composed of glycine and D-asparagine D-asparagine, a component of this compound, is known to be involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .
Mode of Action
D-asparagine, a component of this compound, is known to play a role in the metabolism of toxic ammonia in the body through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .
Biochemical Pathways
Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .
Result of Action
D-asparagine, a component of this compound, is known to be involved in the metabolic control of cell functions in nerve and brain tissue .
Action Environment
The pk2 values for the dissociation of the nh3+ charge center of glycyl peptides, including this compound, have been determined at 10 temperatures in the range 5–50°c . This suggests that temperature may influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
Glycyl-D-asparagine participates in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of asparagine, a non-essential amino acid . Asparagine is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . This compound, being a derivative of asparagine, may interact with the same or similar enzymes and proteins involved in these processes.
Cellular Effects
Asparagine, from which this compound is derived, plays a vital role in the development of cancer cells . Therefore, it is plausible that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that asparagine, a component of this compound, is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase . Therefore, this compound might exert its effects at the molecular level through similar pathways.
Temporal Effects in Laboratory Settings
The pK2 values for the dissociation of the NH3+ charge center of the glycyl peptides, including this compound, have been determined at 10 temperatures in the range 5–50°C .
Metabolic Pathways
This compound is likely involved in the metabolic pathways of asparagine. Asparagine is a central intermediate in amino acid metabolism and an important form of stored or transported nitrogen in higher plants . Most of the genes and enzymes involved in asparagine metabolism have been identified and characterized, including asparagine synthetase, β-cyanoalanine nitrilase/hydratase, asparaginase, serine:glyoxylate aminotransferase, and ω-amidase .
Transport and Distribution
Asparagine, a component of this compound, acts as a major form of nitrogen storage and transport to sink tissues . Therefore, it is plausible that this compound may be transported and distributed in a similar manner.
Subcellular Localization
Asparagine, a component of this compound, is known to be present in various subcellular compartments, including the cytoplasm and cell wall . Therefore, this compound may also be localized in similar compartments within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycyl-D-asparagine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between glycine and D-asparagine . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin .
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-D-asparagine can undergo various chemical reactions, including:
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used to hydrolyze the peptide bond.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4), while reducing agents may include sodium borohydride (NaBH4) and dithiothreitol (DTT).
Major Products Formed
Hydrolysis: Glycine and D-asparagine.
Oxidation and Reduction: Specific products depend on the nature of the side chains and the conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-DL-serine: Another dipeptide with similar properties, used in studies of peptide bond formation and cleavage.
Glycyl-L-leucine: A dipeptide with different side chain properties, used in studies of peptide stability and solubility.
Glycyl-DL-methionine: A sulfur-containing dipeptide, used in studies of peptide oxidation and reduction.
Uniqueness
Glycyl-D-asparagine is unique due to the presence of D-asparagine, which can confer different stereochemical properties compared to its L-isomer counterparts. This can affect its interaction with enzymes and receptors, making it a valuable compound for studying stereochemistry and peptide interactions .
Propriétés
IUPAC Name |
(2R)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2,7H2,(H2,8,10)(H,9,11)(H,12,13)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUESBOMYALLFNI-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)NC(=O)CN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Glycyl-D-asparagine being identified in bacterial metabolism studies?
A: The presence of this compound in bacterial cultures, specifically Staphylococcus aureus, suggests its potential role as a metabolite. [, , ] While its exact function remains unclear, its identification through techniques like MALDI-MSI (Matrix-Assisted Laser Desorption Ionization-Mass Spectrometry Imaging) provides valuable insights into the metabolic pathways of these bacteria. This knowledge could be crucial for developing novel antibacterial strategies. []
Q2: How is this compound detected and identified in research settings?
A: Researchers utilize Gas Chromatography-Mass Spectrometry (GC-MS) to identify and characterize this compound within complex mixtures. This technique separates compounds based on their physical and chemical properties and then analyzes their mass-to-charge ratio, allowing for precise identification. [, , ]
Q3: Besides bacteria, where else has this compound been identified?
A: this compound has been found in extracts from various natural sources, including the white rind of watermelons and the fruit of Citrus aurantifolia. [, ] These findings suggest a potential role for this dipeptide in plant physiology or defense mechanisms, though further research is needed to elucidate its specific functions in these contexts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


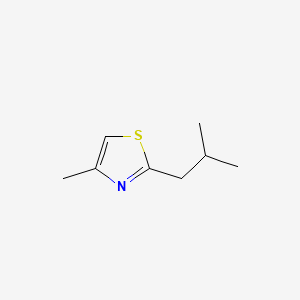
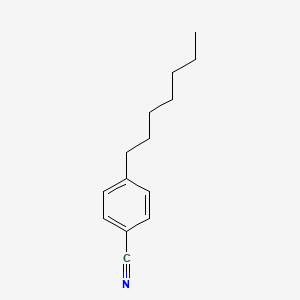
![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)
![2-[2-(4-Hydroxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1330452.png)

![1-Fluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1330459.png)

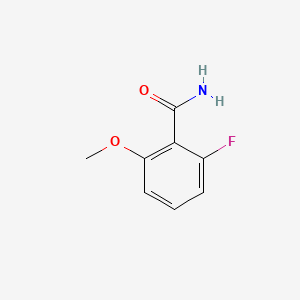
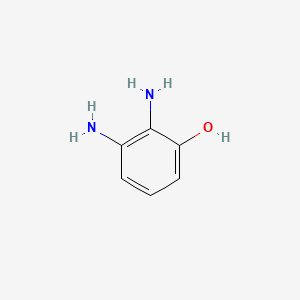
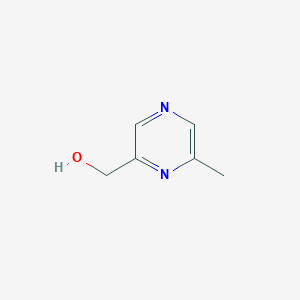
![5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid](/img/structure/B1330471.png)
